molecular formula C6H9NO B2834036 2-Cyclobutoxyacetonitrile CAS No. 1248613-93-5

2-Cyclobutoxyacetonitrile

Cat. No. B2834036
CAS RN: 1248613-93-5
M. Wt: 111.144
InChI Key: SFQMVOPDHWXMNY-UHFFFAOYSA-N
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Description

2-Cyclobutoxyacetonitrile is a chemical compound with the CAS Number: 1248613-93-5 . It has a molecular weight of 111.14 and is in liquid form . The IUPAC name for this compound is (cyclobutyloxy)acetonitrile .


Molecular Structure Analysis

The InChI code for 2-Cyclobutoxyacetonitrile is 1S/C6H9NO/c7-4-5-8-6-2-1-3-6/h6H,1-3,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Cyclobutoxyacetonitrile is a liquid at room temperature . It has a molecular weight of 111.14 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Safety and Hazards

The safety information for 2-Cyclobutoxyacetonitrile indicates that it has several hazard statements including H226, H302, H312, H315, H319, H332, H335 . These codes represent various hazards such as being flammable and causing skin irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-cyclobutyloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-5-8-6-2-1-3-6/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQMVOPDHWXMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutoxyacetonitrile

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